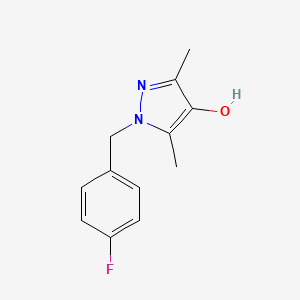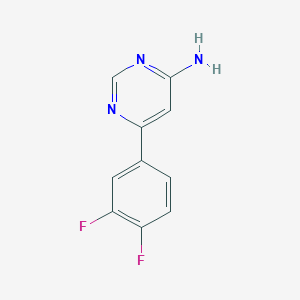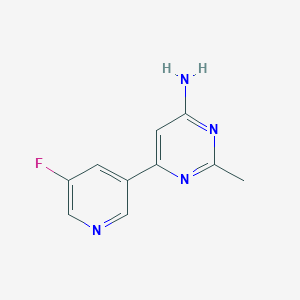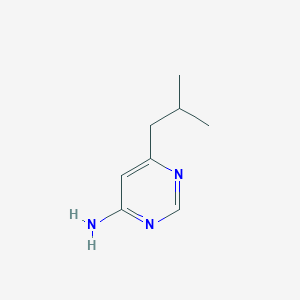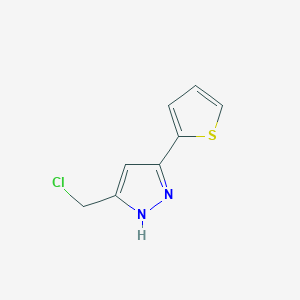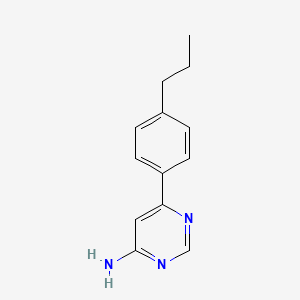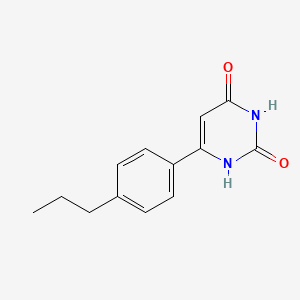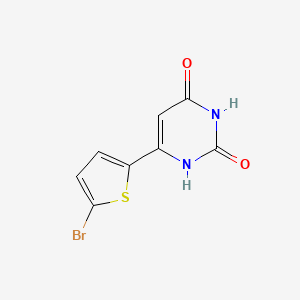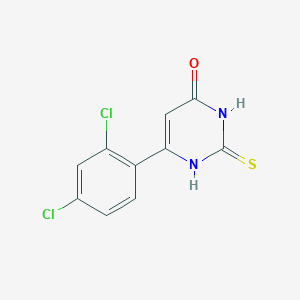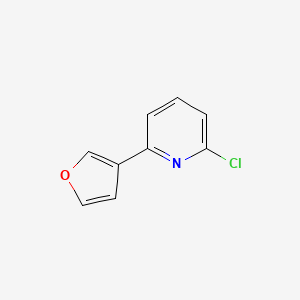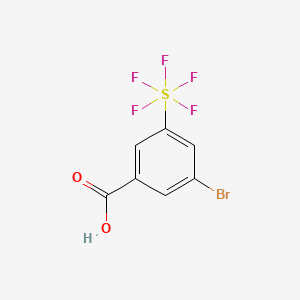
3-Bromo-5-(pentafluorosulfur)benzoic acid
Übersicht
Beschreibung
3-Bromo-5-(pentafluorosulfur)benzoic acid (B5SBA) is a versatile chemical compound with a wide range of applications in both scientific research and industry. It is a colorless solid that is soluble in organic solvents and has a melting point of 125-126 °C. B5SBA has a wide variety of uses, including as a catalyst in organic synthesis, as a reagent in the synthesis of pharmaceuticals, and as a corrosion inhibitor. It is also used in the manufacture of agrochemicals, dyes, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
3-Bromo-5-(pentafluorosulfur)benzoic acid: is a valuable compound in organic synthesis due to its reactivity and the presence of multiple functional groups. It can act as a precursor for synthesizing various aromatic compounds, which are essential in developing pharmaceuticals, agrochemicals, and dyestuffs .
Pharmaceutical Research
In pharmaceutical research, this compound’s unique structure allows for the creation of novel drug molecules. Its benzoic acid moiety can be utilized to develop anti-inflammatory and analgesic drugs, while the bromine atom may be used for further functionalization .
Material Science
The pentafluorosulfur group in 3-Bromo-5-(pentafluorosulfur)benzoic acid makes it an interesting candidate for creating advanced materials. This includes the development of new polymers with enhanced thermal stability and chemical resistance .
Analytical Chemistry
As an analytical standard, 3-Bromo-5-(pentafluorosulfur)benzoic acid can be used to calibrate instruments and validate methodologies, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) due to its distinct molecular weight and structure .
Agrochemical Development
The compound’s bromine and fluorine atoms can be leveraged to synthesize novel agrochemicals, such as pesticides and herbicides. These elements often contribute to the biological activity of such compounds, making them effective against a wide range of pests and weeds .
Fluorinated Compound Research
Fluorinated compounds have unique properties that make them useful in various applications, including in the development of refrigerants, anesthetics, and liquid crystals. The pentafluorosulfur group in this compound provides a pathway for exploring these applications further .
Eigenschaften
IUPAC Name |
3-bromo-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF5O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDWTFSLWQRHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(pentafluorosulfur)benzoic acid | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B1466903.png)

